AA863 Exhibits 4.4-Fold Greater Potency than U-60,257 in Human Glioma Monolayers
In a direct head-to-head study, AA863 demonstrated significantly greater potency than the comparator 5-LOX inhibitor U-60,257 (piriprost) in inhibiting the proliferation of human glioma cells in monolayer culture. The IC50 value for AA863 after a one-week treatment was 9.0 µM, while the IC50 for U-60,257 was 40.0 µM [1]. This represents a 4.4-fold difference in potency.
| Evidence Dimension | Inhibition of human glioma cell proliferation (IC50) |
|---|---|
| Target Compound Data | 9.0 µM |
| Comparator Or Baseline | U-60,257 (piriprost): 40.0 µM |
| Quantified Difference | AA863 is 4.4-fold more potent (lower IC50) than U-60,257. |
| Conditions | Human glioma cell lines U-343 MGa and U-251 MG in monolayer culture; 1-week treatment. |
Why This Matters
This quantitative superiority in a direct comparison on relevant glioma models supports the selection of AA863 over U-60,257 for studies requiring maximal 5-LOX pathway inhibition in these cell types.
- [1] Gáti I, Bergström M, Csóka K, et al. Effects of the 5-lipoxygenase inhibitors AA-863 and U-60,257 on human glioma cell lines. Prostaglandins Leukotrienes and Essential Fatty Acids. 1990;40(2):117-123. View Source
